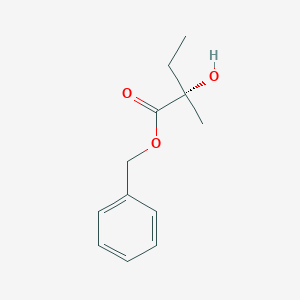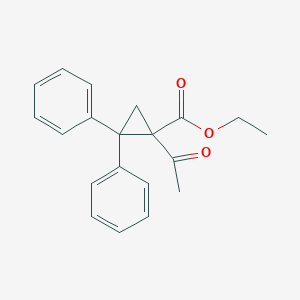![molecular formula C15H12I3NO2S B12586485 3,5-Diiodo-4-[(3-iodophenyl)sulfanyl]-L-phenylalanine CAS No. 878499-09-3](/img/structure/B12586485.png)
3,5-Diiodo-4-[(3-iodophenyl)sulfanyl]-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diiodo-4-[(3-iodophenyl)sulfanyl]-L-phenylalanine: is a complex organic compound that belongs to the class of iodinated phenylalanine derivatives This compound is characterized by the presence of multiple iodine atoms and a sulfanyl group attached to the phenylalanine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodo-4-[(3-iodophenyl)sulfanyl]-L-phenylalanine typically involves multiple steps, starting from commercially available precursors. One common method involves the iodination of L-phenylalanine followed by the introduction of the sulfanyl group. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the iodine atoms, potentially leading to deiodinated derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Deiodinated phenylalanine derivatives.
Substitution: Various substituted phenylalanine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of iodinated aromatic compounds.
Biology: In biological research, it serves as a probe for studying iodine metabolism and thyroid function due to its structural similarity to thyroid hormones.
Industry: In the industrial sector, it may be used in the synthesis of specialty chemicals and materials that require iodinated aromatic compounds.
Mécanisme D'action
The mechanism of action of 3,5-Diiodo-4-[(3-iodophenyl)sulfanyl]-L-phenylalanine involves its interaction with specific molecular targets, such as thyroid hormone receptors. The compound can mimic the action of natural thyroid hormones, influencing metabolic pathways and cellular processes. Its effects are mediated through both genomic and non-genomic pathways, with mitochondria being a major target .
Comparaison Avec Des Composés Similaires
3,3’,5-Triiodo-L-thyronine (T3): A well-known thyroid hormone with similar iodinated aromatic structure.
3,5-Diiodo-L-thyronine (T2): Another thyroid hormone metabolite with two iodine atoms.
Uniqueness: 3,5-Diiodo-4-[(3-iodophenyl)sulfanyl]-L-phenylalanine is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to other iodinated phenylalanine derivatives.
This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its unique properties and potential applications
Propriétés
Numéro CAS |
878499-09-3 |
|---|---|
Formule moléculaire |
C15H12I3NO2S |
Poids moléculaire |
651.0 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[3,5-diiodo-4-(3-iodophenyl)sulfanylphenyl]propanoic acid |
InChI |
InChI=1S/C15H12I3NO2S/c16-9-2-1-3-10(7-9)22-14-11(17)4-8(5-12(14)18)6-13(19)15(20)21/h1-5,7,13H,6,19H2,(H,20,21)/t13-/m0/s1 |
Clé InChI |
HEXFUDVLHZYTHA-ZDUSSCGKSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)I)SC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I |
SMILES canonique |
C1=CC(=CC(=C1)I)SC2=C(C=C(C=C2I)CC(C(=O)O)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Amino-4-chlorophenoxy)-1-[4-(4-fluorophenoxy)piperidin-1-yl]ethan-1-one](/img/structure/B12586406.png)
![Pyrrolo[3,2,1-jk][1,4]benzodiazepine, 7-(2,5-dihydro-4-imidazo[1,2-a]pyridin-3-yl-2,5-dioxo-1H-pyrrol-3-yl)-1,2,3,4-tetrahydro-2-(4-morpholinylcarbonyl)-(9CI)](/img/structure/B12586414.png)
![Dimethyl [2,2'-bipiperidine]-1,1'-dicarboxylate](/img/structure/B12586418.png)

![Phenol, 2-[[1-(4-chlorophenyl)-3-butenyl]amino]-](/img/structure/B12586429.png)

![Dimethyl [(4-chlorophenyl)(piperidin-1-yl)methyl]phosphonate](/img/structure/B12586446.png)
![4,5-Dihydro-3-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-4-phenyl-5-thioxo-1H-1,2,4-triazole-1-propanamide](/img/structure/B12586447.png)
![2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-8-methoxyquinoline](/img/structure/B12586453.png)

![({4-[([1,1'-Biphenyl]-4-yl)(phenyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B12586459.png)
![7-Bromo-5-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12586465.png)
![8-[1-(Naphthalen-1-yl)ethenyl]-6,7,10-trioxaspiro[4.5]decane](/img/structure/B12586473.png)
![1,10-Phenanthrolinium, 1-[2-(4-chlorophenyl)-2-oxoethyl]-, bromide](/img/structure/B12586475.png)
